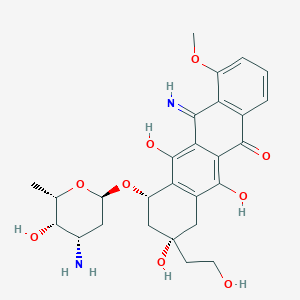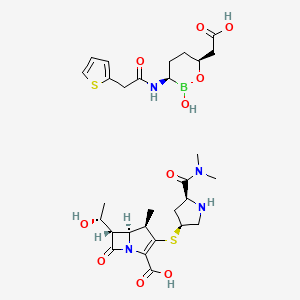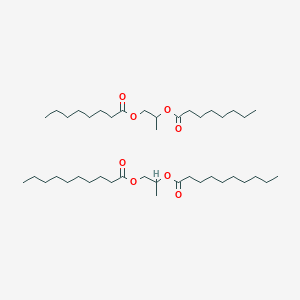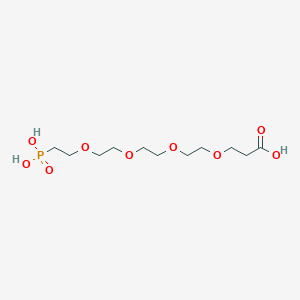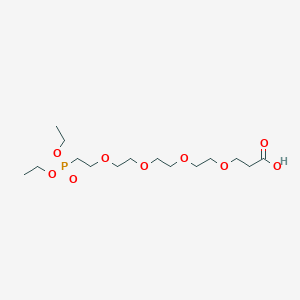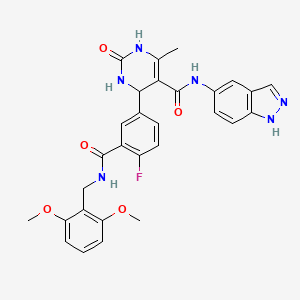
CCG-224406
Descripción general
Descripción
CCG-224406 es un fármaco de molécula pequeña que funciona como un inhibidor altamente selectivo y potente de la cinasa 2 del receptor acoplado a proteína G (GRK2). Este compuesto fue desarrollado inicialmente por la Escuela de Graduados de la Universidad de Temple y actualmente se encuentra en la fase preclínica de investigación. Se está investigando principalmente por sus posibles aplicaciones terapéuticas en enfermedades cardiovasculares, particularmente la insuficiencia cardíaca .
Métodos De Preparación
La síntesis de CCG-224406 implica una serie de reacciones químicas diseñadas para producir un inhibidor de GRK2 altamente selectivo. La ruta sintética normalmente incluye los siguientes pasos:
Formación de la estructura principal: La estructura principal de this compound se sintetiza a través de una serie de reacciones de condensación y ciclización.
Modificaciones del grupo funcional: Se introducen varios grupos funcionales en la estructura principal para mejorar la selectividad y la potencia del compuesto.
Purificación: El producto final se purifica utilizando técnicas como la recristalización y la cromatografía para lograr un alto grado de pureza.
Los métodos de producción industrial para this compound probablemente implicarían escalar estas rutas sintéticas mientras se asegura la coherencia y el control de calidad. Esto incluiría la optimización de las condiciones de reacción, como la temperatura, la presión y la elección del disolvente, para maximizar el rendimiento y la pureza.
Análisis De Reacciones Químicas
CCG-224406 experimenta varios tipos de reacciones químicas, que incluyen:
Oxidación: Esta reacción implica la adición de oxígeno o la eliminación de hidrógeno, a menudo utilizando agentes oxidantes como el permanganato de potasio o el peróxido de hidrógeno.
Reducción: Esta reacción implica la adición de hidrógeno o la eliminación de oxígeno, generalmente utilizando agentes reductores como el hidruro de litio y aluminio o el borohidruro de sodio.
Sustitución: Esta reacción implica el reemplazo de un grupo funcional por otro, a menudo utilizando reactivos como halógenos o nucleófilos.
Los reactivos y condiciones comunes utilizados en estas reacciones incluyen:
Agentes oxidantes: Permanganato de potasio, peróxido de hidrógeno.
Agentes reductores: Hidruro de litio y aluminio, borohidruro de sodio.
Disolventes: Dimetilsulfóxido, acetonitrilo.
Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados, pero generalmente incluyen varios derivados de la estructura principal de this compound .
Aplicaciones Científicas De Investigación
CCG-224406 tiene varias aplicaciones de investigación científica, que incluyen:
Química: Utilizado como un compuesto de herramienta para estudiar la inhibición de GRK2 y sus efectos en las vías de señalización del receptor acoplado a proteína G.
Biología: Investigado por su papel en la modulación de las vías de señalización celular y sus posibles efectos terapéuticos en varios sistemas biológicos.
Medicina: Explorado como un posible tratamiento para enfermedades cardiovasculares, particularmente la insuficiencia cardíaca, debido a su capacidad para inhibir GRK2 y mejorar la función cardíaca.
Industria: Posibles aplicaciones en el desarrollo de nuevos agentes terapéuticos dirigidos a GRK2 y vías relacionadas
Mecanismo De Acción
CCG-224406 ejerce sus efectos inhibiendo selectivamente GRK2, una cinasa involucrada en la regulación de los receptores acoplados a proteína G. Al inhibir GRK2, this compound evita la fosforilación y la posterior desensibilización de estos receptores, mejorando así su señalización. Este mecanismo es particularmente relevante en el contexto de la insuficiencia cardíaca, donde la señalización mejorada del receptor acoplado a proteína G puede mejorar la función cardíaca .
Comparación Con Compuestos Similares
CCG-224406 es único en su alta selectividad y potencia para GRK2 en comparación con otros compuestos similares. Algunos compuestos similares incluyen:
GSK180736A: Inicialmente desarrollado como un inhibidor de la cinasa 1 de la proteína quinasa asociada a Rho (ROCK1), pero también se encontró que inhibe GRK2.
Takeda103A: Un conocido inhibidor potente de GRK2 utilizado como compuesto de referencia en el desarrollo de this compound.
This compound destaca por su selectividad superior a 700 veces sobre otras subfamilias de GRK y sin inhibición detectable de la cinasa 1 de la proteína quinasa asociada a Rho (ROCK1), lo que lo convierte en una herramienta altamente específica para estudiar las vías relacionadas con GRK2 .
Propiedades
IUPAC Name |
4-[3-[(2,6-dimethoxyphenyl)methylcarbamoyl]-4-fluorophenyl]-N-(1H-indazol-5-yl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H27FN6O5/c1-15-25(28(38)34-18-8-10-22-17(11-18)13-32-36-22)26(35-29(39)33-15)16-7-9-21(30)19(12-16)27(37)31-14-20-23(40-2)5-4-6-24(20)41-3/h4-13,26H,14H2,1-3H3,(H,31,37)(H,32,36)(H,34,38)(H2,33,35,39) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQJWWWZXJNOLQF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(NC(=O)N1)C2=CC(=C(C=C2)F)C(=O)NCC3=C(C=CC=C3OC)OC)C(=O)NC4=CC5=C(C=C4)NN=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H27FN6O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
558.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



